1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
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Overview
Description
The compound “1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a sulfanyl group that is connected to a 2,5-dimethylphenyl group. The imidazole ring is also connected to a phenylethanone group .
Molecular Structure Analysis
The molecular formula of this compound is C20H22N2OS, and its molecular weight is 338.47. The presence of the imidazole ring, phenyl groups, and a ketone group would contribute to the compound’s molecular properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The imidazole ring, being a heterocycle, might participate in various chemical reactions. The ketone group could be involved in condensation reactions or reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of an imidazole ring, a sulfanyl group, and a ketone could influence its polarity, solubility, and stability .Scientific Research Applications
Photochemical Electron-Transfer Reactions
The compound's structural motifs share similarity with derivatives studied in photochemical electron-transfer reactions. Research on 1,1-diarylethylenes, a class to which this compound is related, has shown their participation in dimerizations, nucleophilic additions, and oxygenation reactions when induced by photoexcited agents. These reactions are crucial for understanding the compound's behavior under light exposure, which could be significant in photochemical applications or in studying the stability of substances under UV light (Mattes & Farid, 1986).
Synthesis and Biological Activity
The synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone frameworks has been explored for their physiological properties. This research avenue includes the development of compounds with significant biological activities, potentially useful in drug creation due to their antioxidant effects and membrane stabilization capabilities. The compound's structural framework suggests potential in synthesizing derivatives with promising biological activities (Farzaliyev et al., 2020).
Polymer Miscibility and Copolymer Blends
Research on the miscibility of polybenzimidazole with polyimidesulfone has shown the potential of such blends in creating materials with unique properties, such as single but broad glass transition ranges. This indicates that the compound, due to its structural complexity, could be a candidate for creating novel polymeric materials with tailored physical properties (Lee & Quin, 1989).
Luminescence Sensing and Metal-Organic Frameworks
The structural analogs of the compound have been used in synthesizing lanthanide(III)-organic frameworks with potential applications in fluorescence sensing. These frameworks are sensitive to specific chemicals, making them useful in detecting and quantifying substances in various environments, suggesting potential sensing applications for the compound (Shi et al., 2015).
Electrochemical Reduction Pathways
The compound's related acetophenone derivatives have been studied in electrochemical reduction processes, revealing unique pathways such as proton coupled electron transfer. These findings highlight the potential of the compound in electrochemical applications, where understanding its reduction behavior could lead to new insights in energy storage or conversion technologies (Zhao et al., 2011).
Future Directions
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-15-8-9-16(2)18(12-15)14-24-20-21-10-11-22(20)19(23)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKINSQKKMJOPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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